Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane
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Overview
Description
Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane is a compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not commonly found in nature and is typically synthesized for specific industrial and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane involves the use of trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . These agents are used to introduce trimethylsilyl groups into the molecule. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar trimethylsilylating agents. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the pharmacokinetics of therapeutic agents.
Industry: Utilized in the production of advanced materials, including silicones and polymers.
Mechanism of Action
The mechanism by which Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, enhance solubility, and protect sensitive functional groups during chemical reactions . The pathways involved often include the formation of stable silicon-carbon bonds, which are resistant to hydrolysis and oxidation .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-1-butyn-1-yl)trimethylsilane: Similar in structure but contains a bromine atom instead of a methylidene group.
Triisopropyl(trimethylsilyl)ethynylsilane: Contains triisopropyl groups in addition to trimethylsilyl groups.
1-(Trimethylsilyl)prop-1-yne: A simpler compound with a single trimethylsilyl group attached to a propynyl moiety.
Uniqueness
Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane is unique due to its specific arrangement of trimethylsilyl groups and the presence of a methylidene group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in synthesis and material science .
Properties
CAS No. |
834897-81-3 |
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Molecular Formula |
C17H34Si2 |
Molecular Weight |
294.6 g/mol |
IUPAC Name |
trimethyl-[4-(trimethylsilylmethylidene)dec-1-ynyl]silane |
InChI |
InChI=1S/C17H34Si2/c1-8-9-10-11-13-17(16-19(5,6)7)14-12-15-18(2,3)4/h16H,8-11,13-14H2,1-7H3 |
InChI Key |
AKKHPIOVRWRUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C[Si](C)(C)C)CC#C[Si](C)(C)C |
Origin of Product |
United States |
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